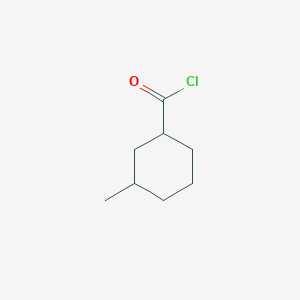

3-Methylcyclohexane-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol . It is a derivative of cyclohexane, where a carbonyl chloride group is attached to the first carbon of the cyclohexane ring, and a methyl group is attached to the third carbon. This compound is used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to 3-methylcyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylcyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.

Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.

Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

3-Methylcyclohexanemethanol: Formed from the reduction reaction.

3-Methylcyclohexanecarboxylic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

3-Methylcyclohexane-1-carbonyl chloride serves as a crucial building block in the synthesis of complex organic compounds. It is particularly useful for creating cyclohexyl derivatives and other functionalized molecules.

Case Study:

In a study involving the synthesis of thiourea derivatives, this compound was reacted with amines to produce compounds with antibacterial properties. The derivatives were characterized for their thermal stability, showcasing their potential for pharmaceutical applications.

Pharmaceutical Research

Drug Development:

The compound is utilized in the development of new drug candidates, particularly those targeting neuropsychiatric disorders. Its ability to modify biological molecules allows researchers to explore new therapeutic avenues.

Example:

Research has highlighted the potential of derivatives formed from this compound in enhancing the efficacy of existing drugs by improving their pharmacokinetic profiles.

Agrochemical Applications

Pesticide and Herbicide Development:

this compound is instrumental in synthesizing novel agrochemicals. Its derivatives are tested for effectiveness against pests and their impact on plant growth.

Results:

Compounds synthesized from this acyl chloride have shown promising results in controlling agricultural pests, leading to further development and testing under field conditions.

Material Science

Polymer Synthesis:

The compound is used in creating advanced materials and polymers due to its reactive carbonyl group, which can participate in various polymerization processes.

Application Summary:

Materials developed from reactions involving this compound exhibit enhanced mechanical and thermal properties, making them suitable for industrial applications.

Analytical Chemistry

Calibration Standards:

In analytical laboratories, this compound serves as a standard for calibrating instruments and validating analytical methods.

Importance:

Using this compound ensures accurate measurements and reliable results in chemical analyses, which are critical for research and quality control processes.

Catalysis Research

Development of Catalysts:

Researchers employ this compound to synthesize ligands or catalysts that enhance the selectivity and efficiency of organic reactions.

Outcomes:

The catalysts derived from this compound have been shown to facilitate various transformations with improved yields, contributing to more sustainable chemical processes.

Nanotechnology

Building Blocks for Nanostructures:

In nanotechnology, this compound is used to synthesize organic nanostructures that possess unique functional properties.

Research Findings:

Nanostructures created from derivatives of this compound have been characterized for their size and shape, demonstrating potential applications in electronics and materials science.

Computational Chemistry Studies

Predictive Modeling:

Computational studies involving this compound help predict its reactivity and stability under various conditions.

Significance:

These insights guide experimental chemists in designing new compounds and optimizing reaction conditions.

Summary Table of Applications

| Application Area | Description | Results/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Creation of antibacterial thiourea derivatives |

| Pharmaceutical Research | Development of drug candidates | Improved pharmacokinetic profiles |

| Agrochemicals | Synthesis of pesticides and herbicides | Effective pest control in agricultural settings |

| Material Science | Polymer synthesis | Enhanced mechanical and thermal properties |

| Analytical Chemistry | Calibration standard for instruments | Accurate measurements in chemical analyses |

| Catalysis Research | Development of efficient catalysts | Higher yields in organic transformations |

| Nanotechnology | Synthesis of organic nanostructures | Unique functional properties for advanced applications |

| Computational Chemistry | Predictive modeling of reactivity and stability | Insights into compound behavior |

Mecanismo De Acción

The mechanism of action of 3-methylcyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarbonyl Chloride: Similar structure but lacks the methyl group at the third carbon.

3-Methylcyclohexanecarboxylic Acid: The carboxylic acid counterpart of 3-methylcyclohexane-1-carbonyl chloride.

Cyclohexane-1-carbonyl Chloride: Similar structure but lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both a carbonyl chloride group and a methyl group on the cyclohexane ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Actividad Biológica

3-Methylcyclohexane-1-carbonyl chloride (MCHC) is an acyl chloride derivative characterized by its cyclohexane structure with a methyl group and a carbonyl chloride functional group. This compound, with a molecular formula of C₈H₁₃ClO and a molecular weight of approximately 176.64 g/mol, has garnered interest due to its potential applications in organic synthesis and its reactivity towards nucleophiles. However, its biological activity remains largely unexplored, with limited direct evidence regarding its mechanisms of action in biological systems.

The carbonyl chloride functional group in MCHC is known for its high reactivity, particularly towards nucleophiles. This reactivity can lead to the formation of various derivatives, which may possess biological significance. The synthesis of MCHC typically involves the reaction of 3-methylcyclohexane-1-carboxylic acid with thionyl chloride, yielding MCHC along with by-products such as sulfur dioxide and hydrochloric acid:

Biological Activity

Despite the promising chemical properties of MCHC, there is a notable lack of specific studies detailing its biological activity. Acyl chlorides, in general, are not typically involved in biological processes due to their corrosive nature and potential to irritate skin, eyes, and respiratory systems. The high reactivity of MCHC limits its direct application in biological contexts without further modification into less reactive derivatives.

Case Studies and Research Findings

While direct studies on MCHC are sparse, research on structurally similar compounds suggests potential avenues for exploration:

- Reactivity Studies : Compounds with similar structural features have been investigated for their reactivity profiles. For example, derivatives of cyclohexane have been studied for their catalytic properties in oxidation reactions . Such studies indicate that modifications to the cyclohexane structure can significantly influence reactivity and selectivity in synthetic applications.

- Catalytic Activity : Research has shown that manganese(III) complexes can catalyze the oxidation of saturated hydrocarbons like cyclohexane and methylcyclohexane. These findings highlight the potential for utilizing cyclohexane derivatives in catalytic processes .

Comparative Analysis with Related Compounds

To better understand the potential applications of MCHC, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-3-methylcyclohexane-1-carbonyl chloride | C₈H₈Cl₂O | Contains two chlorine atoms, increasing reactivity |

| 3-Methoxycyclohexane-1-carbonyl chloride | C₉H₁₁ClO | Contains a methoxy group, altering solubility properties |

| Cyclohexanecarbonyl chloride | C₇H₇ClO | Lacks methyl substitution, affecting steric hindrance |

These comparisons illustrate how variations in substitution patterns can affect the chemical behavior and potential biological interactions of these compounds.

Propiedades

IUPAC Name |

3-methylcyclohexane-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFYECBIEPDEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.